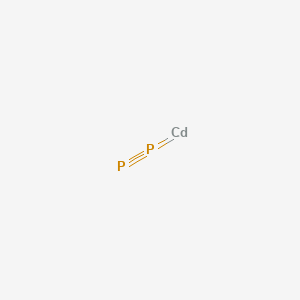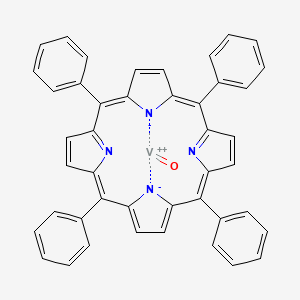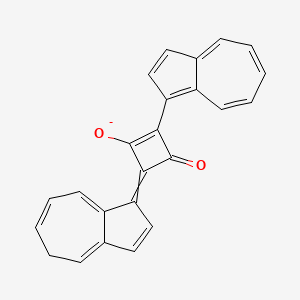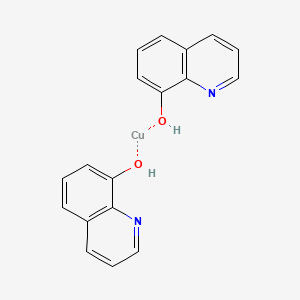
XANTHAN GUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthan gum is a water-soluble polysaccharide produced by the bacterium Xanthomonas campestris. It is widely known for its use as a food additive, typically serving as an emulsifier, stabilizer, or thickener . This compound is commonly used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions: Xanthan gum is produced through the fermentation of glucose or sucrose by Xanthomonas campestris. The fermentation process is carried out in a well-aerated and stirred medium, where the xanthan polymer is produced extracellularly . The fermentation broth is then pasteurized to kill the bacteria, and the this compound is precipitated using isopropyl alcohol. The precipitate is dried and milled to produce a fine powder .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process typically includes the following steps:
Fermentation: Glucose or sucrose is fermented by in a well-aerated and stirred medium.
Pasteurization: The fermentation broth is pasteurized to kill the bacteria.
Precipitation: this compound is precipitated using isopropyl alcohol.
Drying and Milling: The precipitate is dried and milled to produce a fine powder.
化学反応の分析
Types of Reactions: Xanthan gum primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its stable polysaccharide structure .
Common Reagents and Conditions: Hydrolysis of this compound can be achieved using acids or enzymes under controlled conditions. The reaction typically involves breaking down the polysaccharide into its constituent monosaccharides .
Major Products: The major products formed from the hydrolysis of this compound are glucose, mannose, and glucuronic acid .
科学的研究の応用
Xanthan gum has a wide range of applications in scientific research, including but not limited to:
Chemistry:
Biology:
- Employed in cell culture media as a thickening agent to provide a suitable environment for cell growth .
Medicine:
- Utilized in drug formulations as a controlled-release agent to regulate the release of active pharmaceutical ingredients .
Industry:
作用機序
Xanthan gum exerts its effects primarily through its ability to form viscous solutions when hydrated. The long chains of sugars in this compound interact with water molecules, forming a gel-like structure that increases the viscosity of the solution . This property allows this compound to stabilize emulsions, suspend particles, and provide a consistent texture in various products .
類似化合物との比較
Guar Gum: Another polysaccharide used as a thickening agent.
Carrageenan: Extracted from red seaweed, it is used as a thickener and stabilizer in dairy products and meat products.
Uniqueness of Xanthan Gum: this compound is unique due to its high stability under a wide range of temperatures and pH levels. It retains its thickening properties even when subjected to heat or acidic conditions, making it particularly useful in a variety of industrial applications .
特性
CAS番号 |
11078-31-2 |
|---|---|
分子式 |
(C35H49O29)n |
分子量 |
1000000 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










